molecular formula C6H13N3O2 B083232 1,1-Diethylbiuret CAS No. 14628-80-9

1,1-Diethylbiuret

Cat. No.: B083232
CAS No.: 14628-80-9
M. Wt: 159.19 g/mol
InChI Key: INJNMKQLHWZRQR-UHFFFAOYSA-N
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Description

1,1-Diethylbiuret is a biuret derivative characterized by two ethyl groups substituted at the 1,1-positions of the biuret core (HN–CO–NH–CO–NH₂). Its structure allows for tunable physicochemical and biological properties through modifications of substituents on the biuret backbone.

Properties

CAS No.

14628-80-9

Molecular Formula

C6H13N3O2

Molecular Weight

159.19 g/mol

IUPAC Name

3-carbamoyl-1,1-diethylurea

InChI

InChI=1S/C6H13N3O2/c1-3-9(4-2)6(11)8-5(7)10/h3-4H2,1-2H3,(H3,7,8,10,11)

InChI Key

INJNMKQLHWZRQR-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)NC(=O)N

Canonical SMILES

CCN(CC)C(=O)NC(=O)N

Other CAS No.

14628-80-9

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Properties

Compound Name Substituents (Positions) Key Structural Differences Hypothesized Impact on Properties
This compound Ethyl (1,1), H (5) Moderate steric bulk, lipophilic Balanced solubility and metabolic stability
1-Methyl-1-ethyl-5-benzylbiuret Methyl (1), Ethyl (1), Benzyl (5) Increased lipophilicity (benzyl) Enhanced membrane permeability, slower clearance
1,3-Dimethyl-1-ethyl-5-phenylbiuret Methyl (1,3), Ethyl (1), Phenyl (5) Rigid aromatic group (phenyl) Improved target binding affinity, potential toxicity
1-Methyl-1-n-butyl-5-phenylbiuret Methyl (1), n-Butyl (1), Phenyl (5) Long alkyl chain (n-butyl) Higher lipophilicity, prolonged half-life

Physicochemical Properties

  • Lipophilicity: Ethyl substituents (logP ~1.0) provide moderate lipophilicity, enhancing bioavailability compared to polar analogs.
  • Stability : Ethyl groups may confer metabolic stability over methyl groups due to reduced oxidative susceptibility. Bulkier substituents (e.g., n-butyl) could hinder enzymatic degradation .

Comparison with Non-Biuret Structural Analogs

While the evidence lacks direct data on non-biuret analogs, insights can be inferred from related compounds:

  • Diethyl Malonates () : Unlike this compound, malonate esters lack urea linkages, reducing hydrogen-bonding capacity and altering reactivity (e.g., ester hydrolysis vs. urea stability) .
  • Highlights the role of functional groups in solubility and target interactions .

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